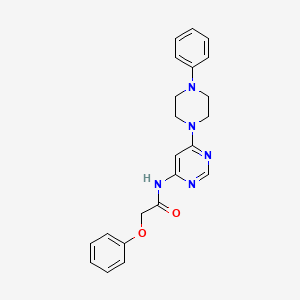

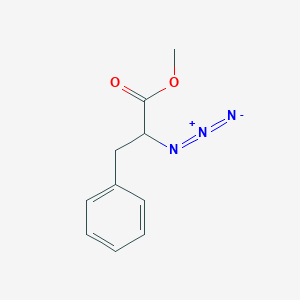

2-phenoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

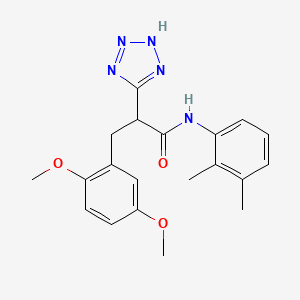

The compound “2-phenoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These derivatives have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .

Synthesis Analysis

The synthesis of these compounds involves the design and creation of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The bioactivities of these compounds were evaluated using the Ellman’s method .Molecular Structure Analysis

The molecular structure of these compounds was characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Scientific Research Applications

Acetylcholinesterase Inhibitors

This compound has been used in the design and synthesis of a series of acetylcholinesterase inhibitors (AChEIs) . These inhibitors are used for the treatment of Alzheimer’s disease (AD). The synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, one compound exhibited potent inhibitory activity against AChE, indicating its potential as a lead compound for the development of AD drugs .

Anticonvulsant Activity

“2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide” derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones . The results of pharmacological studies showed activity exclusively in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives .

Treatment of Refractory Epilepsy

Some molecules showed activity in the 6-Hz screen , which is an animal model of human partial and therapy-resistant epilepsy . This suggests that these compounds could potentially be used in the treatment of refractory epilepsy .

Neurological Disorders

The compound could potentially be used in the treatment of other neurological disorders . As epilepsy is one of the most prevalent neurological disorders, the anticonvulsant activity of this compound suggests its potential use in the treatment of similar disorders .

Mechanism of Action

Target of Action

The primary target of 2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .

Mode of Action

The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. Increased levels of acetylcholine enhance cognitive functions, as it is a key neurotransmitter involved in memory and learning .

Pharmacokinetics

The compound’s inhibitory activity against ache was evaluated in vitro , suggesting that it has the potential to cross biological membranes and interact with its target enzyme.

Result of Action

The inhibition of AChE by the compound leads to increased levels of acetylcholine in the synaptic cleft . This can result in enhanced cognitive functions, making the compound a potential therapeutic agent for diseases characterized by cognitive decline, such as Alzheimer’s disease .

Action Environment

The action of 2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is likely to be influenced by various environmental factors.

Future Directions

properties

IUPAC Name |

2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c28-22(16-29-19-9-5-2-6-10-19)25-20-15-21(24-17-23-20)27-13-11-26(12-14-27)18-7-3-1-4-8-18/h1-10,15,17H,11-14,16H2,(H,23,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURNRCJKVLGYQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2411478.png)

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411483.png)

![4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2411484.png)

![4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2411490.png)

![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide](/img/structure/B2411494.png)

![3-(4-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2411500.png)